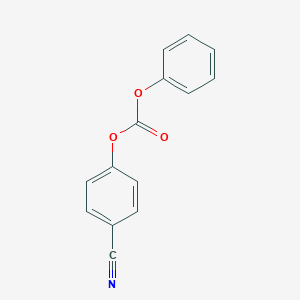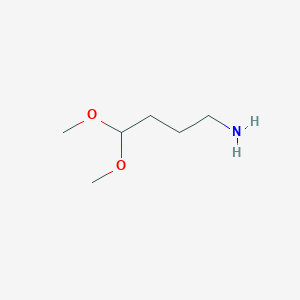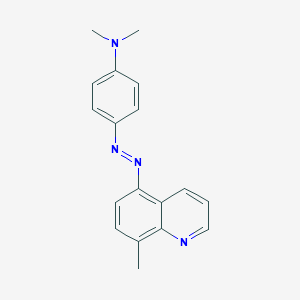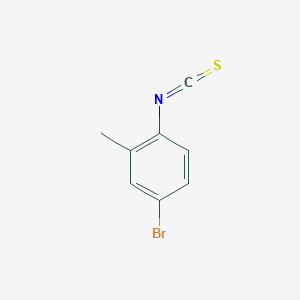
Molybdenum dioxide
説明
Molybdenum dioxide is a chemical compound with the formula MoO2. It is a violet-colored solid and is a metallic conductor. The mineralogical form of this compound is called tugarinovite, and is only very rarely found .
Synthesis Analysis
MoO2 can be prepared by reducing MoO3 with Mo over the course of 70 hours at 800 °C. The tungsten analogue, WO2, is prepared similarly. It can also be prepared by reducing MoO3 with H2 or NH3 below 470 °C . Various solution-based and gas phase synthesis techniques have been used to fabricate MoO2 in a variety of morphologies and particle sizes .Molecular Structure Analysis
MoO2 crystallizes in a monoclinic cell and has a distorted rutile (TiO2) crystal structure. The Mo atoms are off-center, leading to alternating short and long Mo-Mo distances and Mo-Mo bonding .Chemical Reactions Analysis
MoO2 has been reported as catalyzing the dehydrogenation of alcohols, the reformation of hydrocarbons, and biodiesel . It is also a constituent of “technical molybdenum trioxide” produced during the industrial processing of MoS2 .Physical And Chemical Properties Analysis
MoO2 is a brownish-violet solid with a density of 6.47 g/cm3. It has a melting point of 1,100 °C and is insoluble in water. It is also insoluble in alkalies, HCl, HF, and slightly soluble in hot H2SO4 .科学的研究の応用
Catalyst for Reforming Hydrocarbons
Molybdenum dioxide exhibits high catalytic activity towards reforming hydrocarbons . It has been used extensively as a catalyst in hydrocarbon reforming processes . In particular, MoO2 has been shown to be coke resistant and sulfur tolerant during the partial oxidation of hydrocarbons .
Solid Oxide Fuel Cell Anodes
Due to its electronic conductivity, MoO2 has potential as an anode material for fuel flexible solid oxide fuel cells . This application is of interest for important technological advancements .
High-Capacity Reversible Lithium Ion Battery Anodes
Nanoscale MoO2 is of interest for important technological applications including high-capacity reversible lithium ion battery anodes . This is due to the existence of delocalized electrons in its valence band .
Metal-Like Electrical Conductivity
Molybdenum dioxide is a transition metal oxide with unusual metal-like electrical conductivity . This property makes it suitable for various applications in the field of electronics .
Microbial Fuel Cells
A nanocomposite of multi-walled carbon nanotubes (MWCNTs) decorated with molybdenum dioxide (MoO2) nanoparticles has been fabricated and proposed as an anodic modification material for microbial fuel cells (MFCs) . The synergistic advantages of functionalized MWCNTs and MoO2 nanoparticles give a MoO2/MWCNTs anode a large electroactive area, excellent electronic conductivity, enhanced extracellular electron transfer capacity, and improved nutrient transfer capability .
Rechargeable Lithium Ion Battery Anodes
Recently, MoO2 has garnered much interest for rechargeable lithium ion battery (LIB) anodes . This is due to its unique properties and potential for high performance in this application .
作用機序
Target of Action
Molybdenum dioxide (MoO2) is a transition metal oxide that primarily targets hydrocarbons . It exhibits high catalytic activity towards the reforming of hydrocarbons . This makes it a key player in various industrial processes, particularly those involving hydrocarbon reforming .
Mode of Action
The interaction of MoO2 with its targets involves a complex process of electron transfer and redox reactions . MoO2 exhibits metal-like electronic conductivity due to the existence of delocalized electrons in its valence band . This unique property allows it to participate in the catalytic reforming of hydrocarbons . It has also been reported to catalyze the dehydrogenation of alcohols .
Biochemical Pathways
The biochemical pathways affected by MoO2 are primarily those involving hydrocarbon reforming . The compound’s high catalytic activity enables it to facilitate the transformation of hydrocarbons, leading to various downstream effects in the associated biochemical pathways .
Pharmacokinetics
Its solubility and other physical properties suggest that its bioavailability could be influenced by these factors
Result of Action
The primary result of MoO2’s action is the reforming of hydrocarbons . This can lead to various molecular and cellular effects, depending on the specific context and conditions . For instance, in the context of lithium-ion batteries, MoO2 has been suggested as a potential anode material .
将来の方向性
特性
IUPAC Name |
dioxomolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYJCZRRLLQGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mo]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO2 | |
| Record name | molybdenum(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Molybdenum(IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879986 | |
| Record name | Molybdenum dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead-gray solid; [Hawley] Red-brown odorless powder; Insoluble in water; [MSDSonline] Solid (dark blue crystals) that is a metallic conductor and weakly paramagnetic; [Ullmann] | |
| Record name | Molybdenum(IV) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8287 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Molybdenum dioxide | |
CAS RN |
18868-43-4 | |
| Record name | Molybdenum dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18868-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum oxide (MoO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018868434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum oxide (MoO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of molybdenum dioxide?
A1: The molecular formula of molybdenum dioxide is MoO2. Its molecular weight is 127.94 g/mol.
Q2: What are some common methods for synthesizing MoO2 nanoparticles?
A2: MoO2 nanoparticles have been successfully synthesized using various methods, including:
- Hydrothermal synthesis: [] This method offers control over particle size and morphology by adjusting reaction parameters like temperature and time.
- Mechanochemical activation: [] This technique involves milling MoO2 with other materials to create nanostructures with different molarities.
- Reduction of molybdenum trioxide (MoO3): [, , , , ] This can be achieved through hydrogen reduction under controlled temperature trends and with the addition of elements like aluminum and calcium oxide.
- Chemical vapor transport: [] This method allows for the synthesis of phase-pure MoO2 by controlling parameters like reduction temperature and water influx.
- Liquid-metal-assisted deposition: [] This technique enables room-temperature deposition and patterning of MoO2 on various substrates.
Q3: How does the choice of synthesis method influence the properties of MoO2?
A: The synthesis method significantly impacts the resulting MoO2's particle size, morphology, and even its electronic properties. For instance, hydrogen reduction of MoO3 under different temperature trends can yield MoO2 particles with varying sizes and oxygen content []. Similarly, using different molar ratios during mechanochemical activation can alter the crystallite size and lattice parameters of the resulting MoO2-hematite nanostructures [].
Q4: What are some notable properties of molybdenum dioxide?
A4: MoO2 exhibits several interesting properties, including:
- High electrical conductivity: [, , ] MoO2 possesses metallic-like electrical conductivity, making it suitable for applications like electrodes and sensors.
- Good chemical stability: [] This makes it a suitable catalyst for various reactions.
- Unique optical properties: [] MoO2 displays plasmonic properties in the visible and near-infrared regions.
Q5: How does the presence of carbon influence the properties of molybdenum dioxide?
A5: Incorporating carbon, often as a coating, can enhance MoO2's performance in various applications. For example, a carbon coating can:
- Improve electrical conductivity: [, ] This is particularly beneficial for its use in energy storage devices.
- Enhance stability: [, ] Carbon coating can prevent aggregation and improve the cycling stability of MoO2 in batteries.
- Increase surface area: [] This can lead to more active sites for catalytic reactions.
Q6: What is the role of oxygen vacancies in molybdenum dioxide's performance?
A: Oxygen vacancies in MoO2 can significantly enhance its catalytic activity. For example, in oxidative desulfurization (ODS), they act as active sites for the adsorption and oxidation of sulfur compounds [, ].
Q7: What are some prominent catalytic applications of MoO2?
A7: MoO2 has shown promise in catalyzing various reactions, including:
- Oxidative desulfurization (ODS): [, , ] MoO2 nanoparticles embedded in carbon nanofibers have exhibited high efficiency in removing sulfur compounds from liquid fuels.
- Hydrogen evolution reaction (HER): [, , ] MoO2-based materials, particularly when doped with other elements like ruthenium, show potential as electrocatalysts for HER in alkaline media.
- Hydroliquefaction of biomass: [] MoO2/SiO2 catalysts have demonstrated efficiency in converting sawdust into bio-oil.
- Hydrogenation of benzene: [] MoO2 deposited on nickel exhibits a synergetic effect, enhancing the catalytic activity for benzene hydrogenation.
Q8: How do carbon nanoreactors contribute to the catalytic activity of MoO2 in desulfurization?
A: Carbon nanoreactors encapsulating MoO2 nanoparticles [] act as nanoscale reaction vessels, enhancing the desulfurization process through:
Q9: Have there been computational studies conducted on molybdenum dioxide?
A9: Yes, computational chemistry has been employed to study MoO2. For example:
- Density functional theory (DFT) calculations: These studies have been used to investigate the electronic structure and properties of MoO2, including the role of oxygen vacancies in its catalytic activity [, ].
- Simulations: Simulations have been used to study the behavior of MoO2 under different conditions, such as high pressure, leading to the discovery of a new polymorph, HP-MoO2 [].
Q10: What are some potential applications of MoO2 beyond catalysis?
A10: MoO2's diverse properties make it suitable for various other applications, including:
- Energy storage: [, , , , ] Its high capacity and good rate capability make it promising as an anode material for lithium-ion batteries and supercapacitors.
- Sensors: [, ] MoO2's electrical conductivity and sensitivity to various analytes make it a suitable material for electrochemical sensors.
- Optoelectronics: [] Its plasmonic properties in the visible and near-infrared regions make it attractive for applications in photothermal therapy and photocatalysis.
- Flexible electronics: [, ] The ability to deposit MoO2 on flexible substrates opens up possibilities for its use in wearable electronics and soft actuators.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione](/img/structure/B97293.png)







